molecular formula C8H9NO2 B13025158 1-(2-Amino-6-hydroxyphenyl)ethanone

1-(2-Amino-6-hydroxyphenyl)ethanone

Cat. No.: B13025158
M. Wt: 151.16 g/mol
InChI Key: QQEVHINAIRMBMC-UHFFFAOYSA-N
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Description

1-(2-Amino-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of acetophenone, characterized by the presence of an amino group and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst.

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups on the phenyl ring make it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, sulfonated, and acylated derivatives.

Scientific Research Applications

1-(2-Amino-6-hydroxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-hydroxyphenyl)ethanone involves its interaction with molecular targets and pathways. For instance, its quorum sensing inhibitory activity against Pseudomonas aeruginosa is achieved by suppressing the secretion of acyl-homoserine lactones and virulence factors. This disturbance in the quorum sensing system leads to inhibited activity of antioxidant enzymes and enhanced oxidative stress, ultimately reducing the virulence of the pathogen .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(2-amino-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H9NO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,9H2,1H3

InChI Key

QQEVHINAIRMBMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)N

Origin of Product

United States

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